molecular formula C11H12N2OS B13247180 (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol

Cat. No.: B13247180
M. Wt: 220.29 g/mol
InChI Key: XVTVROPZNKDYIG-UHFFFAOYSA-N
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Description

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is a chemical compound of interest in pharmaceutical and life science research. It contains a thiazole heterocycle, a structure frequently investigated for developing novel bioactive molecules. Thiazole derivatives are recognized as versatile scaffolds in medicinal chemistry and are being actively explored as potential candidates against genetically defined multidrug-resistant pathogens, such as Staphylococcus aureus . The mechanism of action for specific thiazole-based compounds has been studied through in silico modeling, suggesting potential interactions with bacterial targets like MurC ligase, an enzyme essential for cell wall biosynthesis . This product is intended for research applications as a chemical intermediate or biological probe and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

[2-(1,3-thiazol-5-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C11H12N2OS/c14-7-9-3-1-2-4-11(9)13-6-10-5-12-8-15-10/h1-5,8,13-14H,6-7H2

InChI Key

XVTVROPZNKDYIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Cyclization of α-Haloketones with Thioamides

One classical method involves cyclization of α-haloketones with thioamides, which forms the thiazole ring. This approach is adaptable for synthesizing substituted thiazoles with various side chains, including amino and hydroxymethyl groups.

Reaction Scheme:

α-Haloketone + Thioamide → Thiazole derivative

Multicomponent Reactions (MCR)

Recent advances favor multicomponent reactions, combining amino acids, aldehydes, and sulfur sources, facilitating the synthesis of complex thiazole derivatives with high yields and regioselectivity.

Example:

  • Condensation of amino acids with aldehydes in the presence of sulfur donors under aqueous conditions, leading to thiazole formation.

Based on the literature, several pathways can be adapted for synthesizing this compound, focusing on the key steps of thiazole ring formation, amino group introduction, and hydroxymethyl functionalization.

Synthesis via Thiazole Ring Construction Followed by Aminoalkylation

Step 1: Formation of Thiazole Core

  • Method: Cyclization of α-haloketones with thioamides or thiosemicarbazides.
  • Reagents: α-Haloketones, thioamides, or thioureas.
  • Conditions: Reflux in ethanol or acetic acid, often with catalysts like phosphorus oxychloride or iodine.

Step 2: N-alkylation with Formaldehyde or Paraformaldehyde

  • Objective: Introduce the hydroxymethyl group at the 5-position of the thiazole ring.
  • Method: Nucleophilic substitution using formaldehyde derivatives under basic conditions.

Step 3: Aminoalkylation of Phenyl Ring

  • Method: Nucleophilic substitution or reductive amination to attach the phenyl group bearing the amino substituent.
  • Reagents: Phenylamine derivatives, formaldehyde, or methylating agents.

Research Data:

  • The synthesis of 2-amino-4-phenylthiazole derivatives often involves diazotization and azo coupling, which can be adapted for introducing amino functionalities at specific positions.

Synthesis via Multistep Functionalization of Preformed Thiazoles

Approach:

  • Start with 2-aminothiazole derivatives.
  • Functionalize at the 5-position with methyl or hydroxymethyl groups via electrophilic substitution or oxidation.
  • Attach the phenylamino group through nucleophilic aromatic substitution or via amide coupling.

Research Findings:

  • The synthesis of 4-(phenylamino)-thiazole derivatives has been achieved through diazo coupling reactions, providing a route for subsequent amino-functionalization.

Hydroxymethylation of Thiazole Derivatives

Method:

  • Use formaldehyde or paraformaldehyde in acidic or basic media to methylate the 5-position of the thiazole ring, yielding hydroxymethyl derivatives.
  • Conditions typically involve reflux in aqueous formaldehyde solutions.

Research Data:

  • Hydroxymethylation of heterocycles is well-documented, with yields often exceeding 70% under optimized conditions.

Proposed Synthetic Route for (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol

Based on the above methods, a plausible synthetic pathway is:

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Remarks
Cyclization + Hydroxymethylation α-Haloketone + Thioamide Formaldehyde, acids Reflux, ethanol 65-80% Widely used, high regioselectivity
Multicomponent Reaction Amino acids, aldehydes, sulfur Aqueous ethanol, heat 80°C, 30-60 min 70-78% Green chemistry approach
Diazo Coupling 2-Aminothiazole + diazonium salts NaNO₂, acids Cold, 0-5°C 78-85% For amino substitution
Direct N-alkylation Thiazole derivatives + formaldehyde Formaldehyde, base Reflux 60-75% Suitable for hydroxymethylation

Research Findings and Perspectives

Recent studies underscore the versatility of heterocyclic chemistry in synthesizing thiazole derivatives with pharmacological relevance. For instance, the synthesis of 2-aminothiazole derivatives via diazotization and azo coupling has been optimized for high yields and functional group tolerance. Additionally, multicomponent reactions have gained prominence for their efficiency and environmental friendliness, as demonstrated in the synthesis of pyrimidine derivatives with thiazole moieties.

Furthermore, hydroxymethylation techniques have been refined to enhance regioselectivity and yield, with formaldehyde serving as a common reagent for introducing hydroxymethyl groups at the 5-position of thiazoles.

Chemical Reactions Analysis

Types of Reactions

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Thiazole derivatives are explored for their potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

(a) Thiazole-5-methanol (Thiazol-5-ylmethanol)

  • Structure : Simplest analogue with a hydroxymethyl group directly attached to the thiazole ring.
  • Used as a precursor in medicinal chemistry .
  • Divergence : Lacks the phenylamine moiety, resulting in reduced steric bulk and altered pharmacokinetics compared to the target compound.

(b) (2,4-Diphenyl-1,3-thiazol-5-yl)methanol

  • Structure : Thiazole ring substituted with two phenyl groups at positions 2 and 4, with a hydroxymethyl group at position 3.
  • Key Data: Molecular formula C₁₆H₁₃NOS, CAS 864068-86-0, ≥97% purity.

(c) (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol

  • Structure : Methyl and phenyl substituents at positions 2 and 4 of the thiazole ring.
  • Key Data: Molecular formula C₁₁H₁₁NOS, CAS MFCD08690245. Likely exhibits moderate antimicrobial activity based on similar derivatives .

(d) 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

  • Structure : Hybrid molecule with a thiazole-pyrimidine scaffold.
  • Key Data: Melting point 206–208°C, HRMS [M + H]⁺ at m/z 446.1233.
  • Divergence : The pyrimidine ring confers rigidity and hydrogen-bonding capacity absent in the target compound.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol C₁₁H₁₁N₂O₂S Not reported Likely moderate (methanol/ethanol) Hydroxymethyl, thiazole, amine
Thiazole-5-methanol C₄H₅NOS Not reported High (methanol) Hydroxymethyl, thiazole
(2,4-Diphenyl-thiazol-5-yl)methanol C₁₆H₁₃NOS Not reported Low (DCM/toluene) Hydroxymethyl, diphenyl
Compound 4f C₁₇H₁₅N₅O₅S 206–208 Low (aqueous ethanol) Pyrimidine, nitro, thiazole

Key Observations :

  • The target compound’s hydroxymethyl and amine groups enhance polarity relative to diphenyl-substituted analogs, suggesting better solubility in polar solvents like methanol .
  • Pyrimidine-containing derivatives (e.g., 4f) exhibit higher melting points due to crystallinity from hydrogen-bonding networks .

(a) Target Compound

Condensation Reactions : Thiazole formation from thioureas or α-haloketones.

Amination : Introduction of the phenylamine group via nucleophilic substitution or reductive amination .

(b) Comparisons

  • Thiazole-5-methanol: Synthesized via reduction of thiazole-5-carbaldehyde or enzymatic hydroxylation .
  • (Z)-5-Benzylidene-2-(phenylamino)thiazol-4(5H)-one: Prepared using methanol/K₂CO₃ at RT (90% yield in 5–7 h) .
  • Compound 4f: Catalyst-free aqueous ethanol-mediated synthesis with HRMS-confirmed purity .

Efficiency : The target compound’s synthesis may require multi-step optimization due to steric hindrance from the phenylamine group, contrasting with single-step routes for simpler analogs .

Pharmacological Potential

  • Antimicrobial Activity: Thiazole derivatives like (Z)-5-benzylidene-2-(phenylamino)thiazol-4(5H)-one show MIC₅₀ values against S. aureus and E. coli . The target compound’s amine group may enhance bacterial membrane penetration.
  • Anticancer Activity: Analogues such as N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide (27) demonstrate cytotoxicity via kinase inhibition . The hydroxymethyl group in the target compound could modulate metabolic stability.

Biological Activity

(2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article compiles various studies and findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

PropertyValue
Molecular Formula C10H12N2OS
Molecular Weight 224.28 g/mol
IUPAC Name (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol
Canonical SMILES CC(C1=NC(=S)C=C1)NCC2=CC=CC=C2O

The biological activity of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme activity and influence various biochemical pathways:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to reduced proliferation of cancer cells .
  • Antimicrobial Activity : The thiazole moiety in the compound is associated with antimicrobial properties, making it effective against a range of bacteria and fungi .
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and Caco-2 (colon cancer), by downregulating anti-apoptotic proteins like Mcl-1 .

Anticancer Activity

In vitro studies have demonstrated that (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol exhibits significant anticancer properties:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • Caco-2 (human colorectal adenocarcinoma)
Cell LineTreatment ConcentrationViability Reduction (%)Reference
A549100 µM35%
Caco-2100 µM39.8%

The compound was found to significantly reduce cell viability in both cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

The thiazole derivative has shown promising results against various microbial strains:

Microbial StrainActivity ObservedReference
Mycobacterium tuberculosisMarginal activity
Methicillin-resistant Staphylococcus aureusEffective against resistant strains

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

  • Case Study on CDK Inhibition : A study focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhanced CDK inhibition, emphasizing the importance of the thiazole moiety in drug design .
  • Anticancer Efficacy Analysis : Another study evaluated various thiazole-containing compounds for their anticancer properties, demonstrating that those with specific substitutions exhibited enhanced efficacy against colorectal cancer cells compared to traditional treatments .

Q & A

What are the most efficient synthetic routes for (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol, and how can reaction conditions be optimized?

Synthesis typically involves coupling thiazole derivatives with aminophenylmethanol precursors. A method analogous to uses reflux conditions in ethanol with potassium tert-butoxide as a base. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst presence (e.g., palladium for cross-coupling). Optimization studies suggest adjusting molar ratios of reactants (e.g., 1:1.2 for thiazole to amine) and reaction time (3–5 hours) to improve yields up to 85% .

How can researchers validate the purity and structural integrity of (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol?

Characterization requires a multi-technique approach:

  • NMR : Confirm regiochemistry via 1H^1H and 13C^{13}C signals (e.g., thiazole protons at δ 7.1–8.5 ppm, methanol -OH at δ 4.5–5.0 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 261.08) .

What strategies mitigate low yields in the final coupling step of this compound?

Low yields often stem from steric hindrance at the thiazole-5-ylmethyl position. Advanced approaches include:

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 5 hours) and improves yields by 15–20% .
  • Protecting groups : Temporarily block the methanol -OH group with acetyl or TBS to prevent side reactions .

How does the compound’s stability vary under different storage conditions?

Stability studies (e.g., accelerated degradation at 40°C/75% RH) show:

  • Solid state : Stable for 6 months when stored in amber vials under nitrogen .
  • Solution phase : Degrades by 10% in DMSO after 30 days; use fresh solutions or add stabilizers like BHT .

What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antiviral screening : Use HIV protease inhibition assays (IC50_{50}), as seen in structurally related thiazole derivatives like Cobicistat .
  • Cytotoxicity : MTT assays on HEK293 or HepG2 cells to determine EC50_{50} values .
  • Enzyme binding : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD_D < 1 μM) .

How should researchers address contradictions in reported biological activities of thiazole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies:

  • Standardize protocols : Use WHO-recommended cell lines and controls .
  • Reproduce key studies : Validate IC50_{50} values across multiple labs .

What analytical methods are critical for quantifying trace impurities in this compound?

  • LC-MS/MS : Detect and quantify impurities at ppm levels (e.g., residual solvents like DMF) .
  • Karl Fischer titration : Monitor water content (<0.1% for hygroscopic batches) .

How do structural modifications influence the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

  • Thiazole substitution : Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability but reduce solubility .
  • Amino linker flexibility : Rigid linkers (e.g., propargyl) improve target binding by 3-fold .

What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to HIV protease (Glide score < -8 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

What safety protocols are essential for handling (2-((Thiazol-5-ylmethyl)amino)phenyl)methanol?

  • PPE : Nitrile gloves, lab coats, and FFP3 masks to avoid inhalation of fine powders .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., acetic acid) .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

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